molecular formula C21H22ClN5O2 B12155449 2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12155449
M. Wt: 411.9 g/mol
InChI Key: SWVVMBRWONXNKS-UHFFFAOYSA-N
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Description

  • This compound is a hydrazide derivative with a complex structure. Let’s break it down:
    • The piperazine moiety (4-(4-chlorobenzyl)piperazin-1-yl) consists of a piperazine ring with a chlorobenzyl group attached.
    • The indole part (N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]) contains an indole ring with a hydrazide functional group.
  • Overall, it combines a piperazine scaffold with an indole hydrazide, making it an intriguing compound for further exploration.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. researchers likely employ methods involving piperazine and indole chemistry.
    • Industrial production methods remain undisclosed due to proprietary information.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative transformations could modify the indole or benzyl group.

        Reduction: Reduction reactions might target the carbonyl group or other functional moieties.

        Substitution: Substituents on the benzyl or indole ring could be replaced.

    • Common reagents and conditions depend on the specific reaction type, but typical choices include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the piperazine’s bioactivity and the indole’s diverse pharmacophores.

      Anticancer: Investigated for its cytotoxic effects against cancer cells.

      Antimicrobial: May exhibit antibacterial or antifungal properties.

      Neuroscience: The piperazine ring suggests possible interactions with neurotransmitter receptors.

      Industrial: Could serve as a building block for other compounds.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets. For instance:

        Enzymes: Inhibition or modulation of enzymes involved in metabolic pathways.

        Receptors: Binding to specific receptors (e.g., GPCRs, ion channels).

        Cell Signaling: Influencing intracellular signaling pathways.

  • Comparison with Similar Compounds

    • Unfortunately, I don’t have access to a specific list of similar compounds. researchers would compare it to related piperazine-indole hybrids or other structurally analogous molecules.

    Remember that while I’ve provided an overview, detailed experimental data and proprietary information may require further investigation

    Properties

    Molecular Formula

    C21H22ClN5O2

    Molecular Weight

    411.9 g/mol

    IUPAC Name

    2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

    InChI

    InChI=1S/C21H22ClN5O2/c22-16-7-5-15(6-8-16)13-26-9-11-27(12-10-26)14-19(28)24-25-20-17-3-1-2-4-18(17)23-21(20)29/h1-8,23,29H,9-14H2

    InChI Key

    SWVVMBRWONXNKS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

    Origin of Product

    United States

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